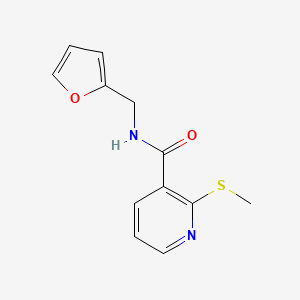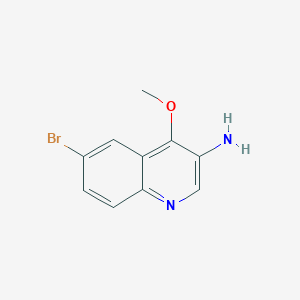
2-chloro-N-(3,5-difluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3,5-difluorophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 2-position and two fluorine atoms at the 3 and 5 positions on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-difluorophenyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3,5-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(3,5-difluorophenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Electrophilic aromatic substitution:
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Electrophilic aromatic substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzamides.
Electrophilic aromatic substitution: Formation of brominated or nitrated derivatives.
Reduction: Formation of corresponding amines or alcohols.
Applications De Recherche Scientifique
2-chloro-N-(3,5-difluorophenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3,5-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorine substituents on the phenyl ring enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2,4-difluorophenyl)benzamide
- 2-chloro-N-(3,4-difluorophenyl)benzamide
- 2-chloro-N-(2,3-difluorophenyl)benzamide
Uniqueness
2-chloro-N-(3,5-difluorophenyl)benzamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and binding properties. This unique arrangement can lead to different biological activities and applications compared to its analogs .
Propriétés
Formule moléculaire |
C13H8ClF2NO |
|---|---|
Poids moléculaire |
267.66 g/mol |
Nom IUPAC |
2-chloro-N-(3,5-difluorophenyl)benzamide |
InChI |
InChI=1S/C13H8ClF2NO/c14-12-4-2-1-3-11(12)13(18)17-10-6-8(15)5-9(16)7-10/h1-7H,(H,17,18) |
Clé InChI |
WVGFUWVLTRZFCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-2-[(2-chlorobenzyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13365263.png)
![3-(1-Methyl-3-piperidinyl)-6-(5,6,7,8-tetrahydro-2-naphthalenylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365267.png)

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13365284.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-ethylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365290.png)

![2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)


![N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13365314.png)
![3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365330.png)

![4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide](/img/structure/B13365341.png)
